Rimegepant
Overview
Description
Rimegepant is an orally administered small-molecule calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine . This compound offers a convenient and potentially faster response time due to its formulation as an orally disintegrating tablet .
Mechanism of Action
Target of Action
Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .
Mode of Action
This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .
Biochemical Pathways
By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .
Pharmacokinetics
This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .
Result of Action
The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.
Biochemical Analysis
Biochemical Properties
Rimegepant plays a significant role in biochemical reactions by blocking the CGRP receptors . It effectively antagonizes CGRP activity at both the CGRP receptor and the structurally related amylin 1 (AMY 1) receptor, but is approximately 30-fold more effective at blocking the CGRP receptor .
Cellular Effects
This compound influences cell function by preventing the activity of a pronociceptive molecule that has been implicated in migraine pathophysiology . It helps to abort migraine headaches and has a relatively rapid onset of effect .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the CGRP receptors . This antagonism of the CGRP pathway has become an attractive target for migraine therapy as it has no observed vasoconstrictive properties and is therefore safer for use in patients with contraindications to standard therapy .
Temporal Effects in Laboratory Settings
In pivotal phase III trials, this compound was more effective than placebo at relieving pain and the most bothersome symptom when taken as needed for the acute treatment of migraine . The beneficial effects of this compound in reducing migraine frequency and improving quality of life were maintained over the longer term (up to 52 weeks) .
Metabolic Pathways
This compound is metabolized mainly through CYP3A4 and CYP2C9 . Concurrent administration with CYP450 inducers and inhibitors result in altered levels of this compound efficacy and risk .
Transport and Distribution
The drug’s oral bioavailability is approximately 64% , indicating that it is effectively absorbed and distributed in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rimegepant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a cycloheptapyridine intermediate, which is then functionalized to introduce the necessary substituents . The final step involves the coupling of this intermediate with an imidazopyridine derivative under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rimegepant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Rimegepant has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcitonin gene-related peptide receptor antagonists and their chemical properties.
Biology: this compound is studied for its interactions with biological receptors and its effects on cellular pathways.
Medicine: It is extensively researched for its therapeutic potential in treating migraines and other neurological conditions.
Industry: this compound’s synthesis and production methods are of interest in pharmaceutical manufacturing and process optimization
Comparison with Similar Compounds
Rimegepant is compared with other calcitonin gene-related peptide receptor antagonists such as ubrogepant and atogepant. While all these compounds share a similar mechanism of action, this compound is unique in its dual approval for both acute treatment and preventive treatment of migraines . Other similar compounds include:
Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.
Atogepant: Used for the preventive treatment of migraines.
Lasmiditan: A serotonin receptor agonist used for acute migraine treatment
This compound’s unique formulation as an orally disintegrating tablet and its dual therapeutic approval make it a valuable option in migraine management .
Properties
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAOFGYEFKHPB-ANJVHQHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156003 | |
Record name | Rimegepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Rimegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
Record name | Rimegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1289023-67-1 | |
Record name | Rimegepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rimegepant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimegepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIMEGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.